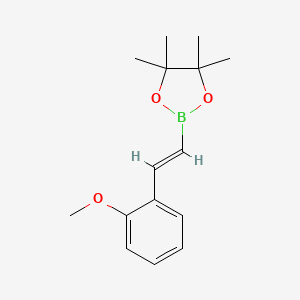

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a methoxystyryl group attached to the boron atom. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxystyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction parameters, such as temperature, pressure, and flow rates, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styryl derivatives.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: The compound can be reduced to form the corresponding borane or borohydride. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to deprotonate the boronic ester and facilitate the reaction.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide are commonly used as solvents to dissolve the reactants and provide a suitable medium for the reaction.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed through oxidation reactions.

Boranes and Borohydrides: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds and drug candidates, particularly those targeting cancer and infectious diseases.

Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and reactive intermediates.

Catalysis: Acts as a ligand or catalyst in various catalytic processes, including cross-coupling reactions and polymerization.

Mecanismo De Acción

The mechanism of action of (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the dioxaborolane ring and methoxystyryl group, making it less reactive in certain cross-coupling reactions.

4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: This compound contains a thienyl group instead of a methoxystyryl group, resulting in different reactivity and selectivity in chemical reactions.

2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar to this compound, but with a methoxyphenyl group instead of a methoxystyryl group, leading to differences in electronic and steric properties.

Actividad Biológica

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H21BO3

- Molecular Weight : 260.14 g/mol

- CAS Number : 149777-81-1

The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential interactions with biomolecules.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Some derivatives in the dioxaborolane class have shown efficacy against various bacterial strains. This suggests a potential for this compound in combating infections.

- Antiproliferative Effects : Research indicates that certain dioxaborolanes can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that certain dioxaborolanes exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 62.5 µg/mL to 125 µg/mL for various strains including Staphylococcus aureus and Escherichia coli .

Antiproliferative Studies

In vitro assays conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The IC50 values were reported to be around 200 µg/mL for HeLa cells and 180 µg/mL for A549 lung cancer cells . These findings are indicative of the compound's potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a controlled study involving various dioxaborolanes including this compound:

- Objective : To assess the antiproliferative effects on cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

- Results : A dose-dependent reduction in cell viability was observed with significant apoptosis markers noted in treated groups.

| Cell Line | IC50 (µg/mL) | Apoptosis Induction |

|---|---|---|

| HeLa | 200 | Yes |

| A549 | 180 | Yes |

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of similar compounds showed:

- Objective : To evaluate effectiveness against MRSA strains.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Notable inhibition was observed against MRSA with an MIC of 62.5 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 |

| Escherichia coli | 78.12 |

Propiedades

IUPAC Name |

2-[(E)-2-(2-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-8-6-7-9-13(12)17-5/h6-11H,1-5H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVHHBCUXYNTKH-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.